CBNQ

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

731773-46-9 |

|---|---|

Molekularformel |

C21H24O3 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

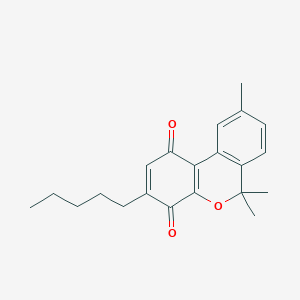

6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,4-dione |

InChI |

InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9-12H,5-8H2,1-4H3 |

InChI-Schlüssel |

UFDYTRQMIXJHTH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3=C2C=C(C=C3)C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cannabinolquinone (CBNQ)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cannabinolquinone (CBNQ), designated as compound 22 in several key studies, is an oxidized derivative of cannabinol (CBN), a phytocannabinoid found in Cannabis sativa.[1] Neutral cannabinoids are known for their oxidative instability, readily converting to quinone derivatives through atmospheric or chemical dearomatization.[2][3][4] While the inherent lability of cannabinoquinones has historically presented challenges for research, the development of stable synthetic routes has enabled a more systematic investigation into their bioactivity.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on experimental methodologies relevant to drug discovery and development.

Chemical Structure and Physicochemical Properties

Cannabinolquinone is characterized by a p-quinone moiety formed through the oxidation of the resorcinol ring of the parent compound, cannabinol. This transformation significantly alters the electronic and steric properties of the molecule, influencing its biological activity.

The core structure of this compound is a dibenzo[b,d]pyran-1,4-dione, substituted with a pentyl group and a trimethylated ring system. Its chemical formula is C₂₁H₂₄O₃.[1]

Quantitative Data Summary

The known physicochemical and spectral data for Cannabinolquinone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₃ | [1] |

| Appearance | Red oil | [1] |

| High-Resolution ESI-MS | m/z 325.1798 [M+H]⁺ (Calcd. for C₂₁H₂₅O₃) | [1] |

| Infrared (IR) νₘₐₓ (KBr) | 2955, 2924, 2855, 1649, 1382, 1145, 1110, 811 cm⁻¹ | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (1H, s, H-2), 7.09 (1H, d, J = 7.9 Hz, H-6), 7.02 (1H, d, J = 7.9 Hz, H-5), 6.63 (1H, s, H-10), 2.70 (2H, t, J = 7.5 Hz, H-1''), 1.62-1.55 (2H, m, H-2''), 1.45 (3H, s, 9-Me), 1.38-1.30 (4H, m, H-3'', H-4''), 1.18 (6H, s, 6-Me₂), 0.91 (3H, t, J = 7.0 Hz, H-5'') | [1] |

Synthesis of Cannabinolquinone

The conversion of phytocannabinoids to their corresponding cannabinoquinones has been a subject of extensive research. Early methods, such as the base-catalyzed aerobic oxidation (Beam test), were often unreliable, suffered from low yields, and were plagued by the formation of dimeric byproducts.[1][5] A more robust and scalable method utilizes λ⁵-periodinanes, such as the stabilized o-iodoxybenzoic acid (SIBX).[1]

Experimental Protocol: SIBX-Mediated Oxidation of CBN to this compound

This protocol is adapted from the general method for the SIBX oxidation of phytocannabinoids, which has been shown to be effective for cannabinol.[1]

Materials:

-

Cannabinol (CBN)

-

SIBX (stabilized o-iodoxybenzoic acid)

-

Ethyl acetate (EtOAc), analytical grade

-

Diatomaceous earth

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: Dissolve Cannabinol (CBN) in ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Add SIBX (approximately 2 molar equivalents) to the stirred solution in portions.

-

Reaction Execution: Remove the cooling bath and allow the suspension to stir at room temperature for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Filtration: Upon completion, filter the suspension through a pad of diatomaceous earth to remove insoluble iodine byproducts. Wash the filtration cake with additional EtOAc.

-

Workup - Aqueous Wash: Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant) and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by gravity column chromatography (GCC) on silica gel. Elute with a suitable solvent system (e.g., petroleum ether-EtOAc, 9:1) to isolate the pure this compound. The reported yield for this conversion is 58%.[1]

Synthesis and Purification Workflow

The diagram below illustrates the key steps in the synthesis and purification of this compound from CBN.

Caption: Workflow for the SIBX-mediated synthesis of this compound.

Characterization Methods

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Experimental Protocols for Characterization

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of column fractions. Plates (e.g., Merck 60 F254) are visualized under UV light and by staining with an appropriate agent (e.g., 5% H₂SO₄ in ethanol followed by heating).[1]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight and elemental composition of the target compound.[1] The protonated molecule [M+H]⁺ is typically observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is critical for structural elucidation, providing detailed information about the chemical environment of protons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the quinone ring.

Biological Activity and Signaling Pathways

Cannabinoquinones, including this compound, have been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ).[1] PPAR-γ is a ligand-activated nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and inflammation. The modulation of PPAR-γ by this compound suggests its potential as a therapeutic agent for metabolic and inflammatory disorders.

General PPAR-γ Signaling Pathway

The diagram below outlines the canonical signaling pathway for PPAR-γ activation. Upon binding of a ligand, such as this compound, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Generalized PPAR-γ signaling pathway activated by a ligand.

References

A Technical Guide to the Discovery, Synthesis, and Biological Activity of Cannabinoquinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinoquinones are a class of compounds derived from the oxidation of neutral cannabinoids. While initially observed as colored byproducts in forensic tests for cannabis, they have garnered significant interest for their potent biological activities, particularly their anticancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of cannabinolquinone (CBNQ) and its more extensively studied analog, cannabidiol-quinone (CBDQ, HU-331). We detail specific synthesis protocols, summarize pharmacological data, and visualize key molecular pathways to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Cannabinoquinones

The Cannabis sativa L. plant produces a diverse array of terpenophenolic compounds known as phytocannabinoids.[1][2] While major cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD) are well-studied, their oxidative derivatives, the cannabinoquinones, represent a promising frontier in therapeutic research. Neutral cannabinoids are susceptible to oxidative dearomatization, converting the resorcinyl core into a quinone structure.[1][3] This process can occur naturally through atmospheric oxidation or be induced chemically.[1]

Among these derivatives, cannabinolquinone (this compound), also known as HU-345, is the oxidative product of cannabinol (CBN).[4] However, the most studied compound in this class is HU-331, the p-quinone of cannabidiol (CBD), first synthesized in 1968.[1][5] HU-331 has demonstrated remarkable efficacy against human cancer cell lines, both in vitro and in vivo, primarily through a specific mechanism of topoisomerase II inhibition.[6][7] This guide will explore the synthesis and biological profile of this compound, often in the context of the pioneering research conducted on HU-331.

Discovery of Cannabinoquinones

The first indications of cannabinoquinones date back to early 20th-century forensic science. In 1911, Beam reported that a solution of ethanolic potassium hydroxide (KOH) turned a purple-violet color in the presence of hashish.[1] This "Beam test" was later found to detect diphenolic cannabinoids like CBD, which oxidize under alkaline conditions to form colored quinones.[1]

Systematic investigation began in 1968 when Mechoulam's group at the Hebrew University treated CBD under the alkaline conditions of the Beam test to obtain the p-quinone, which they later named HU-331.[1][6] For decades, the inherent instability and tendency of these quinones to undergo further degradation plagued research.[1][3] However, improved synthetic methods and the development of more stable derivatives have allowed for a systematic exploration of their bioactivity, culminating in the discovery of potent anticancer agents.[1]

Synthesis of this compound and Related Cannabinoquinones

The primary challenge in synthesizing cannabinoquinones is achieving clean oxidation of the parent cannabinoid without promoting oxidative dimerization or other degradation pathways.[8] While early methods used alkaline aerobic conditions, these often resulted in erratic and modest yields.[8] More recent and efficient methods have been developed.

General Synthesis Workflow

The conversion of a parent phytocannabinoid to its corresponding hydroxyquinone involves the oxidation of the resorcinol ring. Modern methods provide reliable and scalable results.

Caption: General workflow for the synthesis of cannabinoquinones from parent cannabinoids.

Experimental Protocol: Synthesis of this compound via λ5-Periodinane Oxidation

A systematic study on the oxidation of various phytocannabinoids found that λ5-periodinanes, such as Dess-Martin periodinane (DMP), provide excellent yields and reproducibility for the synthesis of this compound.[8] This method effectively suppresses the oxidative dimerization seen in other techniques.[8]

-

Objective: To synthesize Cannabinolquinone (this compound, compound 22) from Cannabinol (CBN, 19).

-

Reagents and Materials:

-

Cannabinol (CBN)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

-

-

Procedure (based on Caprioglio et al., 2020):

-

Dissolve Cannabinol (1 equivalent) in dry dichloromethane (CH₂Cl₂).

-

Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

-

Results: This method has been reported to yield this compound at approximately 58%.[8]

Comparative Protocol: Synthesis of HU-331 (CBDQ)

The synthesis of HU-331 has been approached through several routes. The original 1968 method involved oxidation with potassium hydroxide.[5] A more recent approach involves Friedel-Crafts alkylation followed by oxidation.[9]

-

Objective: To synthesize HU-331 from Cannabidiol (CBD).

-

Method 1: Direct Oxidation (Kogan et al.)

-

Method 2: Friedel-Crafts Alkylation and Oxidation (Waugh et al.)

-

Perform a Friedel-Crafts alkylation of a resorcinol derivative to build the core structure.

-

Conduct a subsequent oxidation using Fremy's salt (dipotassium nitrosodisulfonate) to form the quinone ring.[9]

-

Mechanism of Action and Signaling Pathways

Research into the mechanism of action of cannabinoquinones has largely focused on HU-331, revealing a mode of action distinct from parent cannabinoids and other quinone-based anticancer drugs.

Inhibition of Topoisomerase II

The primary anticancer mechanism identified for HU-331 is the highly specific inhibition of DNA topoisomerase II (TOP2), an essential enzyme for managing DNA topology during replication and transcription.[9][10] Unlike many anticancer quinones such as doxorubicin, HU-331 acts as a catalytic inhibitor.[9]

-

Catalytic Inhibition: HU-331 blocks the ATPase domain of the TOP2 enzyme.[9] This prevents the enzyme from relieving DNA supercoiling but does not introduce DNA strand breaks.[9][10]

-

Low Toxicity: By avoiding the generation of DNA damage and reactive oxygen species (ROS), HU-331 exhibits significantly lower toxicity to non-cancerous cells compared to conventional TOP2 inhibitors, which act as "poisons" by stabilizing the TOP2-DNA cleavage complex.[10]

Caption: Catalytic inhibition of Topoisomerase II by HU-331, a model for cannabinoquinones.

Modulation of PPAR-γ Activity

In addition to topoisomerase inhibition, cannabinoquinones have been shown to interact with other cellular targets. A study demonstrated that this compound, along with other cannabinoquinoids, modulated the activity of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[8] In these assays, the cannabinoquinones outperformed their parent resorcinols in terms of potency, suggesting a specific role for the monomeric hydroxyquinone moiety in this interaction.[8]

Caption: General signaling pathway for PPAR-γ activation by ligands such as this compound.

Pharmacological Data and Biological Activity

The biological activity of cannabinoquinones, particularly their cytotoxicity against cancer cells, has been a primary focus of investigation.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of cannabinoquinones and their parent compounds are crucial for evaluating their therapeutic potential. The following tables summarize key findings from various studies.

Table 1: In Vitro Cytotoxicity of Cannabinoids and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / Effect | Exposure Time | Reference |

| CBD | Caov-3 (Ovarian) | MTT | IC50: 22.9 µM | 72 h | [11][12] |

| CBD | HT-29 (Colorectal) | MTT | IC50: 30.0 ± 3.02 µM | 24 h | [13] |

| CBN | Caov-3 (Ovarian) | MTT | 22.7% viability at 50 µM | 72 h | [11] |

| THC | HT-29 (Colorectal) | MTT | IC50: 30.0 ± 1.01 µM | 24 h | [13] |

| CBD | Various Cancer Cells | MTT | IC50 range: 15.80 - 48.63 µM | 72 h | [14] |

| CBDV | Various Cancer Cells | MTT | IC50 range: 15.80 - 48.63 µM | 72 h | [14] |

| CBD-HQ (HU-331) | SW-620 (Colon) | MTT | IC50: 3.90 - 8.24 µg/mL | Not Specified | [15] |

| CBG | SW-620 (Colon) | MTT | IC50: 3.90 - 8.24 µg/mL | Not Specified | [15] |

Note: Direct IC50 values for this compound are not prominently available in the reviewed literature, highlighting an area for future research. The data for CBD-HQ (HU-331) suggests high potency.

Key Experimental Protocols for Biological Assays

Protocol 1: MTT Assay for Cytotoxicity

-

Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, Caov-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, HU-331) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.

-

Protocol 2: Topoisomerase II DNA Relaxation Assay

-

Objective: To assess the ability of a compound to inhibit the catalytic activity of Topoisomerase II.

-

Procedure (based on Kogan et al., 2007b):

-

Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase IIα enzyme, and ATP.

-

Compound Addition: Add varying concentrations of the test compound (e.g., HU-331) to the reaction mixture. Include a positive control inhibitor (e.g., etoposide) and a negative (vehicle) control.

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a reduction in the amount of relaxed DNA compared to the negative control.

-

Conclusion and Future Directions

Cannabinoquinones, particularly this compound and HU-331, represent a promising class of compounds with significant therapeutic potential. Their unique mechanism of action as catalytic inhibitors of Topoisomerase II distinguishes them from many conventional chemotherapeutics, suggesting a potential for higher efficacy and lower toxicity.[7][10] Furthermore, their ability to modulate other pathways, such as PPAR-γ signaling, indicates a pleiotropic activity that warrants further investigation.

Future research should focus on:

-

A systematic evaluation of this compound's cytotoxicity across a broad range of cancer cell lines to establish its IC50 values and compare its potency to HU-331.

-

Elucidation of the detailed molecular interactions between this compound and its targets, including TOP2 and PPAR-γ.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in animal models of cancer.

-

Exploration of synergistic effects when combined with existing chemotherapeutic agents.

This guide provides a foundational understanding of this compound, offering researchers and drug developers the necessary background to pursue these promising avenues of investigation.

References

- 1. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoquinones: Synthesis and Biological Profile | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]

- 6. mdpi.com [mdpi.com]

- 7. HU-331, a novel cannabinoid-based anticancer topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HU-331 - Wikipedia [en.wikipedia.org]

- 11. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Acknowledgment of Inquiry: The Compound "CBNQ"

Extensive searches of scientific literature and chemical databases did not yield information on a compound referred to as "CBNQ" in the context of biological origin or formation. The term "this compound" may refer to a novel, proprietary, or internal compound designation not yet in the public domain. It is also possible that "this compound" is an abbreviation for a class of compounds, such as Cannabinol-Quinones. For instance, a known oxidative product of cannabinol is sometimes referred to as Cannabinolquinone.[1] Neutral cannabinoids are known to be oxidatively unstable and can be converted into quinone derivatives.[2][3]

Given the lack of specific data for a compound explicitly named "this compound," this guide will provide a comprehensive overview of the biological formation of a closely related and well-documented cannabinoid, Cannabidiolic Acid (CBDA) , as a representative model for cannabinoid biosynthesis. This will serve as a template that can be adapted once the specific identity of "this compound" is clarified.

In-Depth Technical Guide: Biological Origin and Formation of Cannabidiolic Acid (CBDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cannabinoid Biosynthesis

Cannabinoids are a class of terpenophenolic compounds predominantly found in Cannabis sativa L.[4] Their biosynthesis occurs primarily in the glandular trichomes of the plant.[1] The pathways involve a combination of polyketide and isoprenoid precursors to form a common precursor, from which various cannabinoids are derived.[4]

The CBDA Biosynthetic Pathway

The formation of Cannabidiolic Acid (CBDA), the acidic precursor to the well-known Cannabidiol (CBD), is a multi-step enzymatic process.[5][6][7] The pathway begins with the synthesis of Olivetolic Acid and Geranyl Pyrophosphate.

Step 1: Formation of Olivetolic Acid (OA) The synthesis of the polyketide core, Olivetolic Acid, is a two-step process:

-

Condensation: Hexanoyl-CoA is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS).[5][8]

-

Cyclization: The resulting polyketide intermediate is then cyclized by the enzyme Olivetolic Acid Cyclase (OAC) to form Olivetolic Acid.[5][8]

Step 2: Formation of Cannabigerolic Acid (CBGA)

-

Prenylation: Olivetolic Acid is alkylated with Geranyl Pyrophosphate (GPP) in a reaction catalyzed by an aromatic prenyltransferase known as CBGA synthase (prenylase geranyl-diphosphate/olivetolate geranyl transferase).[5][8] The product of this reaction, Cannabigerolic Acid (CBGA), is the central precursor for the major cannabinoids.[7][8]

Step 3: Oxidative Cyclization to CBDA

-

Enzymatic Conversion: CBGA is converted to CBDA through a stereospecific oxidative cyclization of its geranyl group.[5][9] This final step is catalyzed by the enzyme Cannabidiolic Acid Synthase (CBDAS) .[5][9][10] CBDAS is a flavinylated oxidase that utilizes FAD as a cofactor.[9][10]

The overall reaction catalyzed by CBDA synthase is: Cannabigerolate + O₂ → Cannabidiolate + H₂O[9]

Quantitative Data Summary

The efficiency and kinetics of key enzymes in the CBDA pathway are crucial for understanding and potentially manipulating its production.

| Enzyme / Process | Substrate(s) | Product | Key Parameters | Reference |

| CBDA Synthase | Cannabigerolate (CBGA) | Cannabidiolate (CBDA) | KM = 0.206 mM | [9][11] |

| CBDA Synthase | Cannabinerolate | Cannabidiolate (CBDA) | KM = 0.137 mM (lower efficiency) | [9][11] |

| CBDA Synthase | - | - | Optimal pH: 5.0 | [9] |

| CBDA Synthase | - | - | Molecular Mass: 74 kDa | [9][11] |

| Decarboxylation | CBDA | CBD | Temperature: ~110-119 °C | [7][12] |

Detailed Experimental Protocols

Protocol 1: Purification of CBDA Synthase from Cannabis sativa

This protocol is a summarized representation of methodologies found in the literature.

-

Plant Material: Young, rapidly expanding leaves from a high-CBDA Cannabis sativa strain are harvested.

-

Homogenization: The leaves are frozen in liquid nitrogen, ground to a fine powder, and homogenized in a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 7.0) containing stabilizing agents like polyvinylpolypyrrolidone, L-ascorbic acid, and sodium hydrosulfite.

-

Centrifugation: The homogenate is filtered and centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant is collected.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.

-

Chromatography Series: The redissolved protein fraction is subjected to a series of column chromatography steps for purification:

-

Anion Exchange Chromatography: Using a column like DEAE-Sepharose, proteins are eluted with a salt gradient (e.g., 0-0.5 M NaCl).

-

Hydrophobic Interaction Chromatography: Fractions containing CBDA synthase activity are pooled, and applied to a column like Phenyl-Sepharose, eluting with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purification is achieved based on molecular size using a column like Sephacryl S-200.

-

-

Purity Analysis: The purity of the final enzyme preparation is assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Protocol 2: In Vitro Assay of CBDA Synthase Activity

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:

-

Phosphate-citrate buffer at the optimal pH (e.g., pH 5.0).

-

A known concentration of the substrate, CBGA, dissolved in a suitable solvent like methanol.

-

The purified CBDA synthase enzyme solution.

-

-

Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an organic solvent, such as ethyl acetate, which also serves to extract the cannabinoids.

-

Extraction and Analysis: The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing CBDA and unreacted CBGA is collected, evaporated to dryness, and redissolved in a known volume of solvent (e.g., methanol).

-

Quantification: The amount of CBDA produced is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of pure CBDA.

Visualizations

Caption: Biosynthetic pathway of Cannabidiolic Acid (CBDA).

Caption: Workflow for purification and assay of CBDA Synthase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cannabinoquinones: Synthesis and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabidiolic acid - Wikipedia [en.wikipedia.org]

- 7. secretnature.com [secretnature.com]

- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]

- 10. An Explanation of Cannabidiolic Acid (CBDA) Synthase - CBD Health and Wellness [cbdhealthandwellness.net]

- 11. wikiwand.com [wikiwand.com]

- 12. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of "CBNQ": A Technical Guide to Two Distinct Molecules

An Important Clarification: The acronym "CBNQ" can refer to two separate and distinct chemical entities, each with unique properties and applications in scientific research. This guide provides an in-depth technical overview of both compounds to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

The two molecules are:

-

6-cyano-7-nitro-2,3-quinoxalinedione (CNQX) : A potent and selective antagonist of AMPA and kainate receptors, widely used as a research tool in neuroscience.

-

Cannabinolquinone (this compound) : An oxidative metabolite of cannabinol (CBN), a cannabinoid found in the Cannabis plant. It has shown potential as an anticancer agent and a modulator of PPAR-γ.

This document will detail the physical and chemical properties, experimental protocols, and relevant signaling pathways for each compound individually.

Part 1: 6-cyano-7-nitro-2,3-quinoxalinedione (CNQX)

CNQX is a well-characterized competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors in the central nervous system.[1][2] Its ability to selectively block these receptors makes it an invaluable tool for studying glutamatergic neurotransmission.

Physical and Chemical Properties of CNQX

The following table summarizes the key physical and chemical properties of CNQX.

| Property | Value | Reference |

| Molecular Formula | C₉H₄N₄O₄ | [1][2] |

| Molar Mass | 232.15 g/mol | [1][2] |

| CAS Number | 115066-14-3 | [1] |

| Appearance | Yellow solid | |

| Solubility | DMSO: ~5 mg/mL, DMF: ~12 mg/mL, Water: Sparingly soluble. A disodium salt form is available for improved water solubility. | |

| Stability | Stable for at least 4 years when stored at -20°C. | |

| IC₅₀ (AMPA Receptor) | ~0.3-0.4 µM | |

| IC₅₀ (Kainate Receptor) | ~1.5 µM |

Experimental Protocols for CNQX

While commercial sources are readily available, the synthesis of CNQX can be achieved through multi-step organic chemistry procedures. A general synthetic approach involves the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives, followed by nitration and cyanation reactions. Due to the complexity and potential hazards of the reagents involved, it is recommended to consult detailed synthetic organic chemistry literature for specific protocols.

This protocol outlines a general procedure for assessing the antagonist activity of CNQX on AMPA receptors in cultured neurons using whole-cell patch-clamp electrophysiology.

-

Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents on coverslips.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain standard physiological concentrations of ions, and the internal pipette solution should be potassium-based.

-

Recording: Establish a whole-cell recording from a neuron. Hold the membrane potential at -60 mV to -70 mV.

-

Agonist Application: Apply a known concentration of the AMPA receptor agonist, AMPA or glutamate, to the neuron to elicit an inward current.

-

CNQX Application: Co-apply the AMPA receptor agonist with varying concentrations of CNQX.

-

Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of CNQX. Plot the concentration-response curve for CNQX to determine its IC₅₀ value.

Signaling Pathway Modulated by CNQX

CNQX acts as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. By blocking the binding of glutamate, CNQX prevents the opening of these ion channels, thereby inhibiting the influx of sodium and calcium ions into the postsynaptic neuron. This leads to a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of excitatory neurotransmission.

Part 2: Cannabinolquinone (this compound)

Cannabinolquinone (this compound) is a naturally occurring or synthetically derived quinone that is an oxidation product of cannabinol (CBN).[3] It has garnered interest for its potential therapeutic properties, particularly in the areas of oncology and metabolic diseases.

Physical and Chemical Properties of this compound

Quantitative data on the physical and chemical properties of this compound are less abundant in the literature compared to CNQX. The following table provides available information.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₃ | |

| Molar Mass | 324.4 g/mol | |

| Appearance | Red oil or solid | |

| Solubility | Soluble in organic solvents such as chloroform, DMSO, and DMF. | |

| Stability | As a quinone, it may be susceptible to degradation, especially in the presence of light and air. |

Experimental Protocols for this compound

This compound can be synthesized by the oxidation of cannabinol. A general laboratory-scale procedure is as follows:

-

Dissolution: Dissolve cannabinol (CBN) in a suitable organic solvent, such as chloroform or dichloromethane.

-

Oxidation: Add an oxidizing agent. Common reagents for this transformation include Fremy's salt (potassium nitrosodisulfonate) or other mild oxidizing agents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction and perform an aqueous workup. Purify the crude product using column chromatography on silica gel to obtain pure this compound.

The anticancer activity of this compound can be assessed using a standard cell viability assay, such as the MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., breast cancer cell line MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound.

Signaling Pathways Modulated by this compound

The precise mechanisms of action of this compound are still under investigation. However, preliminary studies suggest its involvement in the following pathways:

-

Anticancer Activity: The anticancer effects of some cannabinoids are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). The exact signaling cascades modulated by this compound in cancer cells require further elucidation.

-

PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[4] Agonism at PPAR-γ by certain cannabinoids can lead to the regulation of gene expression involved in these processes. The interaction of this compound with PPAR-γ and the downstream consequences are an active area of research.

References

An In-depth Technical Guide to the Mechanism of Action of NBQX in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "CBNQ" did not yield specific results for a compound with that abbreviation. The following guide focuses on NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a widely researched and structurally related quinoxaline derivative, which is presumed to be the intended subject of the query.

Executive Summary

NBQX is a potent, selective, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] By competitively binding to the glutamate binding site on these receptors, NBQX effectively blocks excitatory neurotransmission in the central nervous system (CNS).[2] This property has established NBQX as an invaluable tool in neuroscience research for investigating glutamatergic signaling and as a compound with demonstrated neuroprotective and anticonvulsant activities in various preclinical models.[3][4][5] This document provides a comprehensive overview of the mechanism of action of NBQX, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

NBQX functions as a competitive antagonist at AMPA and kainate receptors.[1] In the CNS, glutamate is the primary excitatory neurotransmitter. Upon release from a presynaptic terminal, glutamate binds to postsynaptic receptors, including AMPA and kainate receptors. This binding event triggers the opening of the ion channel associated with the receptor, leading to an influx of cations (primarily Na+ and Ca2+) and depolarization of the postsynaptic membrane, thereby propagating the excitatory signal.

NBQX, due to its structural similarity to the endogenous ligand glutamate, binds to the same recognition site on the AMPA and kainate receptors. However, the binding of NBQX does not induce the conformational change necessary for channel opening. By occupying the binding site, NBQX prevents glutamate from activating the receptor, thus inhibiting the downstream signaling cascade. The antagonism by NBQX is reversible and concentration-dependent.

Quantitative Data

The potency and selectivity of NBQX have been characterized across various experimental paradigms. The following tables summarize key quantitative metrics.

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | AMPA Receptor | 0.15 µM | [1] |

| IC₅₀ | Kainate Receptor | 4.8 µM | [1] |

| IC₅₀ | AMPA-evoked inward currents (in vitro) | ~0.4 µM | [6] |

| IC₅₀ | Glutamate-induced calcium influx (HEK293) | 1.1 µM | [3] |

| IC₅₀ | Excitatory postsynaptic field potentials (hippocampal slices) | 0.90 µM | [7] |

| Kᵢ (apparent) | vs. AMPA | 63 nM | [7] |

| Kᵢ (apparent) | vs. Kainate | 78 nM | [7] |

| ED₅₀ | AMPA-evoked hippocampal neuronal spike activity (in vivo) | ~32 µmol/kg i.v. | [6] |

Table 1: Potency and Affinity of NBQX

| Compound | IC₅₀ for AMPA-evoked currents (µM) | Notes | Reference |

| NBQX | ~0.4 | Highly potent and selective for non-NMDA receptors. | [6][8] |

| CNQX | - | Also antagonizes the glycine site on NMDA receptors. | [9] |

| DNQX | - | Similar to CNQX in its mechanism and selectivity. | [9] |

| GYKI 52466 | ~7.5 | A non-competitive antagonist, acting at an allosteric site. | [6] |

Table 2: Comparative Potency of AMPA Receptor Antagonists

Signaling Pathways and Experimental Workflows

Signaling Pathway of AMPA Receptor Activation and NBQX Inhibition

The following diagram illustrates the fundamental mechanism of excitatory synaptic transmission mediated by AMPA receptors and its competitive inhibition by NBQX.

Experimental Workflow for Electrophysiological Recording

The following diagram outlines a typical workflow for assessing the effect of NBQX on synaptic transmission using electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of NBQX on AMPA receptor-mediated currents in individual neurons.

-

Preparation: Neurons are cultured or acutely dissociated from brain tissue (e.g., cortex or hippocampus).[6] Alternatively, brain slices are prepared.

-

Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

-

Drug Application: AMPA receptor-mediated currents are evoked by local application of glutamate or an AMPA receptor agonist, or by stimulating presynaptic afferents. NBQX is applied to the bath solution at varying concentrations.

-

Data Analysis: The amplitude of the evoked currents before and after NBQX application is measured to determine the inhibitory effect and calculate the IC₅₀.[6]

In Vivo Microiontophoresis and Extracellular Recording

-

Objective: To assess the effect of NBQX on neuronal firing in the intact brain.

-

Preparation: An anesthetized animal (e.g., a rat) is placed in a stereotaxic frame. A multi-barreled micropipette is lowered into a specific brain region (e.g., the hippocampus).

-

Procedure: One barrel of the micropipette is used for extracellular recording of neuronal action potentials (spikes). Other barrels contain solutions of an AMPA receptor agonist and NBQX. A retaining current is applied to prevent leakage of the drugs. The agonist is ejected using a specific current to evoke neuronal firing. NBQX is then co-ejected to observe its effect on the agonist-evoked firing.

-

Data Analysis: The firing rate of the neuron is quantified before, during, and after the application of NBQX to determine its inhibitory effect in vivo.[6]

Models of Neurological Disorders

-

Seizure Models: NBQX has been evaluated in various animal models of epilepsy. For instance, in the kindling model, repeated subconvulsive electrical stimulation leads to progressively more severe seizures. NBQX has been shown to have anticonvulsant effects in such models.[10] In chemically-induced seizure models (e.g., using pentylenetetrazol), NBQX can also reduce seizure severity.[3]

-

Ischemia Models: To study the neuroprotective effects of NBQX, focal ischemia is often induced in rodents by middle cerebral artery occlusion. NBQX is administered before or after the ischemic insult, and the resulting infarct volume is measured to assess neuroprotection.[11]

Comparative Analysis with Other Quinoxaline Derivatives

NBQX belongs to the quinoxaline class of AMPA receptor antagonists, which also includes CNQX and DNQX. While all three are competitive antagonists, they differ in their selectivity and potency. NBQX is generally considered more selective for AMPA/kainate receptors over the NMDA receptor's glycine site compared to CNQX.[8][9] This higher selectivity makes NBQX a more specific tool for studying non-NMDA receptor-mediated processes. Furthermore, the disodium salt of NBQX offers greater water solubility than CNQX, which is an advantage for in vivo experiments requiring aqueous solutions.[9]

Conclusion

NBQX is a well-characterized, potent, and selective competitive antagonist of AMPA and kainate receptors. Its mechanism of action, centered on the blockade of excitatory glutamatergic neurotransmission, has been extensively validated through a variety of in vitro and in vivo experimental paradigms. The quantitative data on its binding affinity and inhibitory concentrations, coupled with its demonstrated efficacy in models of neurological disorders, underscore its importance as a research tool and a lead compound in the development of therapeutics for conditions associated with excitotoxicity. The detailed methodologies and signaling pathways outlined in this guide provide a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.

References

- 1. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The AMPA receptor antagonist NBQX has antiparkinsonian effects in monoamine-depleted rats and MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 11. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Quinazolinone Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary in-vitro effects of quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Due to the absence of specific in-vitro studies on a compound designated "CBNQ" in the available scientific literature, this document focuses on the broader class of quinazolinone derivatives, which are likely of interest to researchers investigating novel therapeutic agents. This guide summarizes key quantitative data on their cytotoxic and enzyme-inhibitory activities, details common experimental protocols for their evaluation, and illustrates the signaling pathways through which they exert their effects.

Introduction

Quinazolinone is a heterocyclic scaffold that is a constituent of numerous naturally occurring alkaloids and has been a privileged structure in medicinal chemistry for the development of a wide range of therapeutic agents.[1] Derivatives of quinazolinone have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] A significant area of research has focused on their efficacy as anti-cancer agents, with several derivatives showing potent activity against various cancer cell lines.[2][3] This guide focuses on the in-vitro evaluation of these compounds, providing researchers with a foundational understanding of their mechanism of action and methodologies for their study.

Quantitative Data on In-Vitro Activities

The in-vitro anti-cancer activity of quinazolinone derivatives has been quantified in numerous studies. The following tables summarize the cytotoxic effects of various derivatives against different human cancer cell lines and their inhibitory activity against key enzymes.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 8h | SKLU-1 (Lung Cancer) | MTT | 23.09 (µg/mL) | [2] |

| MCF-7 (Breast Cancer) | MTT | 27.75 (µg/mL) | [2] | |

| HepG-2 (Liver Cancer) | MTT | 30.19 (µg/mL) | [2] | |

| 13e | SKLU-1 (Lung Cancer) | MTT | 9.48 (µg/mL) | [3][4] |

| MCF-7 (Breast Cancer) | MTT | 20.39 (µg/mL) | [3][4] | |

| HepG-2 (Liver Cancer) | MTT | 18.04 (µg/mL) | [3][4] | |

| 5k | A549 (Lung Cancer) | MTT | Inhibition of 33.29% at 10 µM | [1] |

| 5l | A549 (Lung Cancer) | MTT | Inhibition of 31.21% at 10 µM | [1] |

| 6d | NCI-H460 (Lung Cancer) | Sulforhodamine B | 0.789 | [5] |

| Compound 4 | Caco-2 (Colon Cancer) | MTT | 23.31 | [6] |

| HepG2 (Liver Cancer) | MTT | 53.29 | [6] | |

| MCF-7 (Breast Cancer) | MTT | 72.22 | [6] | |

| Compound 9 | Caco-2 (Colon Cancer) | MTT | - | [6] |

| HepG2 (Liver Cancer) | MTT | - | [6] | |

| MCF-7 (Breast Cancer) | MTT | - | [6] | |

| Compound 21 | OVCAR-4 (Ovarian Cancer) | NCI-60 Screen | 1.82 | [7] |

| NCI-H522 (Lung Cancer) | NCI-60 Screen | 2.14 | [7] |

Table 2: Enzyme Inhibitory Activity of Quinazolinone Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 5k | EGFRwt-TK | Kinase Assay | 0.01 | [8] |

| 6d | EGFR | Kinase Assay | 0.069 | [5] |

| Erlotinib (Control) | EGFR | Kinase Assay | 0.045 | [5] |

| Compound 23 | EGFRL858R/T790M/C797S | Enzyme Assay | 0.0002 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in-vitro evaluation of quinazolinone derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG-2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)[11]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final solvent concentration should not exceed 0.5%.[12] After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared dilutions to the respective wells.[11] Include vehicle control (medium with solvent) and negative control (medium only) wells.[11]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background subtraction.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[11]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. A study on compound 5k showed it could arrest the cell cycle of A549 cells in the G2/M phase.[8]

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with the quinazolinone derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. For example, compound 5k was shown to induce late apoptosis in A549 cells.[8]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the quinazolinone derivative for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.[13]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

A significant number of quinazolinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of many cancers.[1][5] Overexpression of EGFR leads to uncontrolled cell proliferation and survival.[5]

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.

Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.

AKT Signaling Pathway

The AKT pathway is another critical signaling cascade that is often deregulated in human cancers and is a target for some quinazolinone derivatives.[6] This pathway plays a key role in cell survival, growth, and proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in-vitro evaluation of quinazolinone derivatives.

Caption: General workflow for in-vitro testing of quinazolinones.

Conclusion

Quinazolinone derivatives represent a versatile class of compounds with significant potential as anti-cancer agents. Preliminary in-vitro studies are crucial for identifying lead compounds, elucidating their mechanisms of action, and guiding further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and the specific molecular targets of novel quinazolinone derivatives are warranted to fully exploit their therapeutic potential.

References

- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 3. New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on the Bioactivity of 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione, commonly referred to as CNQX, emerged in the late 1980s as a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1][2] Its development provided neuroscientists with a critical pharmacological tool to dissect the components of excitatory synaptic transmission, distinguishing the rapid, non-N-methyl-D-aspartate (non-NMDA) receptor-mediated currents from the slower, NMDA receptor-dependent currents.[2][3] This guide provides a technical overview of the early research that characterized the bioactivity of CNQX, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental application.

Quantitative Bioactivity Data

The initial characterization of CNQX focused on its antagonist potency at various glutamate receptor subtypes. The data consistently demonstrated a high affinity for AMPA and kainate receptors, with significantly lower potency at the NMDA receptor.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| IC₅₀ | AMPA Receptor | 400 nM | Not Specified | [1] |

| IC₅₀ | Kainate Receptor | 4 µM | Not Specified | [1] |

| Antagonism | NMDA Receptor | Non-competitive | Cultured Cortical Neurons | [4] |

Core Mechanism of Action

CNQX acts as a competitive antagonist at the glutamate binding site on both AMPA and kainate receptors.[1] This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of sodium and calcium ions that would typically lead to neuronal depolarization. Early studies in rat hippocampal slices demonstrated that CNQX effectively antagonized responses to the selective AMPA agonist, quisqualate, and to kainate.[2] Interestingly, while primarily a competitive antagonist at non-NMDA receptors, CNQX was also found to exhibit a non-competitive inhibitory action at the strychnine-insensitive glycine binding site on the NMDA receptor, although this action is less potent than its effects on AMPA/kainate receptors.[4]

Figure 1: Competitive antagonism of CNQX at AMPA/Kainate receptors.

Experimental Protocols

The bioactivity of CNQX was primarily elucidated through electrophysiological and neurochemical release assays. The following are generalized protocols based on early research.

Electrophysiological Recording in Hippocampal Slices

This method was crucial for characterizing the effects of CNQX on synaptic transmission and agonist-evoked responses.[2]

-

Tissue Preparation:

-

Rats were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.

-

The hippocampus was dissected, and transverse slices (400-500 µm thick) were prepared using a vibratome.

-

Slices were allowed to recover in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.

-

-

Electrophysiological Recording:

-

A single slice was transferred to a recording chamber on a microscope stage and perfused with aCSF (containing 1 mM Mg²⁺ to isolate non-NMDA receptor-mediated events).

-

Extracellular field potentials or intracellular recordings were obtained from the CA1 pyramidal cell layer.

-

A stimulating electrode was placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

Agonists (e.g., AMPA, quisqualate, kainate) were applied via the perfusate.

-

CNQX was bath-applied at known concentrations (e.g., 10 µM) to determine its effect on baseline synaptic transmission and agonist-induced depolarizations.[2]

-

Neurochemical Release Assay

This technique was used to assess the impact of CNQX on neurotransmitter release evoked by specific receptor agonists.[4]

-

Cell Culture Preparation:

-

Primary cultures of cortical neurons were prepared from fetal mouse or rat brains.

-

Cells were plated on poly-L-lysine coated dishes and maintained in a suitable growth medium.

-

-

[³H]GABA Release Assay:

-

Neurons were pre-loaded with [³H]GABA (gamma-aminobutyric acid) for a specified period.

-

The cells were then washed to remove excess radiolabel.

-

A basal release buffer was applied, followed by a stimulation buffer containing a glutamate receptor agonist (e.g., kainate or NMDA).

-

The experiment was repeated with the co-application of CNQX at various concentrations.

-

The radioactivity of the collected buffer samples was measured by liquid scintillation counting to quantify the amount of [³H]GABA released.

-

The inhibitory effect of CNQX on agonist-induced release was then calculated.

-

Figure 2: Generalized workflow for hippocampal slice electrophysiology.

Off-Target Effects and Other Observations

While highly selective for non-NMDA receptors, early research also uncovered other bioactivities of CNQX. Notably, several studies demonstrated that CNQX can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), which are mediated by GABA-A receptors.[5][6] This effect was found to be independent of its action on ionotropic glutamate receptors, suggesting a distinct, secondary mechanism of action that can modulate inhibitory neurotransmission.[6] This finding highlights the importance of considering potential off-target effects when using CNQX as a pharmacological tool.

Conclusion

The early research on 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) was instrumental in advancing the understanding of glutamatergic neurotransmission. Its potent and selective antagonism of AMPA and kainate receptors provided an invaluable tool for isolating and studying the function of these receptors throughout the central nervous system. The quantitative data from electrophysiological and neurochemical studies firmly established its profile as a competitive non-NMDA receptor antagonist. While subsequent research has revealed more complex actions, including modulation of GABAergic transmission, the foundational studies remain a cornerstone of modern neuropharmacology.

References

- 1. CNQX - Wikipedia [en.wikipedia.org]

- 2. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Cyano-7-nitroquinoxaline-2,3-dione | C9H4N4O4 | CID 3721046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) increases GABAA receptor-mediated spontaneous postsynaptic currents in the dentate granule cells of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of CBNQ: A Technical Guide for Researchers

An In-depth Exploration of Cannabinolquinone's Mechanism of Action, Pharmacokinetics, and Therapeutic Potential

Introduction

Cannabinolquinone (CBNQ), also known as HU-345, is an oxidative derivative of cannabinol (CBN), a non-intoxicating phytocannabinoid found in the cannabis plant.[1][2][3] As a member of the cannabinoquinone class, this compound is gaining attention within the scientific community for its potential therapeutic applications, drawing parallels with other bioactive quinones and cannabinoids. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended for researchers, scientists, and professionals in drug development. While direct research on this compound is still emerging, this guide will leverage data from closely related cannabinoquinones, particularly the well-studied derivative VCE-004.8, to elucidate the potential mechanisms of action, experimental protocols, and signaling pathways relevant to this compound.

Chemical and Physical Properties

This compound is characterized by a dibenzo[b,d]pyran-1,4(6H)-dione core structure. Its formation from CBN involves an oxidative dearomatization of the resorcinyl core of the parent cannabinoid.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₃ | |

| Molecular Weight | 324.4 g/mol | |

| CAS Number | 731773-46-9 | [2] |

| Synonyms | Cannabinolquinone, HU-345 | [2] |

| Appearance | Red oil | [5] |

Pharmacology

The pharmacological profile of this compound is not yet fully characterized. However, based on the broader class of cannabinoquinones and the extensive research on the related compound VCE-004.8, a cannabidiol quinone derivative, we can infer a multi-target mechanism of action.

Mechanism of Action

Cannabinoquinones are emerging as a class of compounds with pleiotropic activities, often interacting with targets beyond the classical cannabinoid receptors. The most extensively studied cannabinoquinone derivative, VCE-004.8, exhibits a dual agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Cannabinoid Receptor 2 (CB2).[6][7][8] It is plausible that this compound shares a similar pharmacological profile.

PPARγ Activation: PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and fibrosis. Activation of PPARγ by ligands like VCE-004.8 has been shown to exert potent anti-inflammatory and anti-fibrotic effects.[8][9]

CB2 Receptor Agonism: The CB2 receptor is primarily expressed in immune cells and has been implicated in modulating inflammatory responses. Agonism at the CB2 receptor is a key mechanism for the anti-inflammatory properties of many cannabinoids.[6][8]

Hypoxia-Inducible Factor (HIF) Pathway Activation: VCE-004.8 has been shown to activate the HIF pathway by inhibiting prolyl-4-hydroxylase (PHD) enzymes.[7][10] This leads to the stabilization of HIF-1α and HIF-2α, promoting the expression of genes involved in angiogenesis and neuroprotection.[4][7][10][11]

Pharmacodynamics

The pharmacodynamic effects of this compound are anticipated to be a composite of its interactions with multiple cellular targets. Based on studies with VCE-004.8, these effects are likely to include:

-

Anti-inflammatory Effects: Through the dual activation of PPARγ and CB2 receptors, cannabinoquinones can suppress the production of pro-inflammatory cytokines and mediators.[7][9][10]

-

Anti-fibrotic Effects: By targeting PPARγ, these compounds can inhibit the differentiation of myofibroblasts and reduce collagen deposition, making them promising candidates for treating fibrotic diseases like scleroderma.[8][9]

-

Neuroprotective Effects: Activation of PPARγ and CB2 receptors, along with the induction of the HIF pathway, may confer neuroprotective properties against ischemic and neurodegenerative insults.[6][12]

-

Pro-angiogenic Effects: Activation of the HIF pathway can stimulate the formation of new blood vessels, a process that could be beneficial in conditions like critical limb ischemia.[4][11]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are not publicly available. The study of the pharmacokinetics of cannabinoids, in general, is complex due to their lipophilic nature, which affects their absorption, distribution, metabolism, and excretion. For other quinone-based drugs, pharmacokinetic properties can vary widely based on their specific chemical structure. Further research is required to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Quantitative Data Summary (Based on VCE-004.8 as a surrogate)

The following tables summarize key quantitative data obtained from preclinical studies on VCE-004.8, which may provide an indication of the potential potency of this compound.

Table 1: In Vitro Cytoprotective Effects of VCE-004.8

| Cell Line | Insult | VCE-004.8 Concentration (µM) | Outcome | Reference |

| SH-SY5Y | 6-OHDA (200 µM) | 10 | Significant increase in cell viability (from ~50% to ~70%) | [6] |

Table 2: In Vivo Efficacy of VCE-004.8 in a Mouse Model of Multiple Sclerosis (EAE)

| Treatment | Dose (mg/kg) | Outcome | Reference |

| VCE-004.8 | 10 | Attenuation of clinical severity and prevention of demyelination and axonal damage | [7] |

Experimental Protocols

This section details generalized experimental protocols that can be adapted for the pharmacological characterization of this compound and other cannabinoquinones.

Cytotoxicity Assays

1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[13]

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

-

Protocol:

-

Treat cells with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate to allow the conversion of the substrate by LDH.

-

Measure the absorbance of the product at a specific wavelength.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[1][14]

-

Signaling Pathway Analysis

1. Western Blotting for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.

-

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, HIF-1α, p21) and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

2. Reporter Gene Assays for Transcription Factor Activity

-

Principle: This assay measures the transcriptional activity of a specific transcription factor (e.g., PPARγ, HIF-1α) by using a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that factor.

-

Protocol:

-

Transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Normalize the reporter activity to the control plasmid activity.[8]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its pharmacological evaluation.

Caption: Putative Signaling Pathways of this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a promising but underexplored member of the cannabinoquinone family. While direct pharmacological data remains scarce, the extensive research on the structurally related compound VCE-004.8 provides a strong foundation for predicting its biological activities. The likely multi-target engagement of PPARγ, CB2, and the HIF pathway positions this compound as a potential therapeutic agent for a range of conditions characterized by inflammation, fibrosis, and neuronal damage. This technical guide offers a framework for future research, outlining key experimental approaches and potential signaling pathways to investigate. Further dedicated studies are imperative to fully elucidate the pharmacological profile of this compound and unlock its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Etrinabdione (VCE-004.8), a B55α activator, promotes angiogenesis and arteriogenesis in critical limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hypoxia mimetic activity of VCE-004.8, a cannabidiol quinone derivative: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]